

LLY-283 specificity profile across PRMT family

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: **LLY-283**

Cat. No.: S533368

Get Quote

Specificity and Potency of LLY-283

The core experimental data for **LLY-283** is summarized in the table below.

Property	Experimental Data
Primary Target	Protein Arginine Methyltransferase 5 (PRMT5) [1]
In Vitro IC ₅₀ (PRMT5)	22 ± 3 nM (radioactivity-based assay) [1]
Cellular IC ₅₀	25 ± 1 nM [1]
Binding Affinity (KD)	6 ± 2 nM (Surface Plasmon Resonance) [1]

| **Key Selectivity Evidence** | • 50-fold less active against its own diastereomer (LLY-284, IC₅₀ 1074 ± 53 nM) [1] • Minimal activity against a panel of 32 other methyltransferases [1] | | **Inhibition Mechanism** | Binds to the S-adenosylmethionine (SAM/AdoMet) cofactor pocket; shows an apparent non-competitive mechanism with respect to both SAM and peptide substrates [1] |

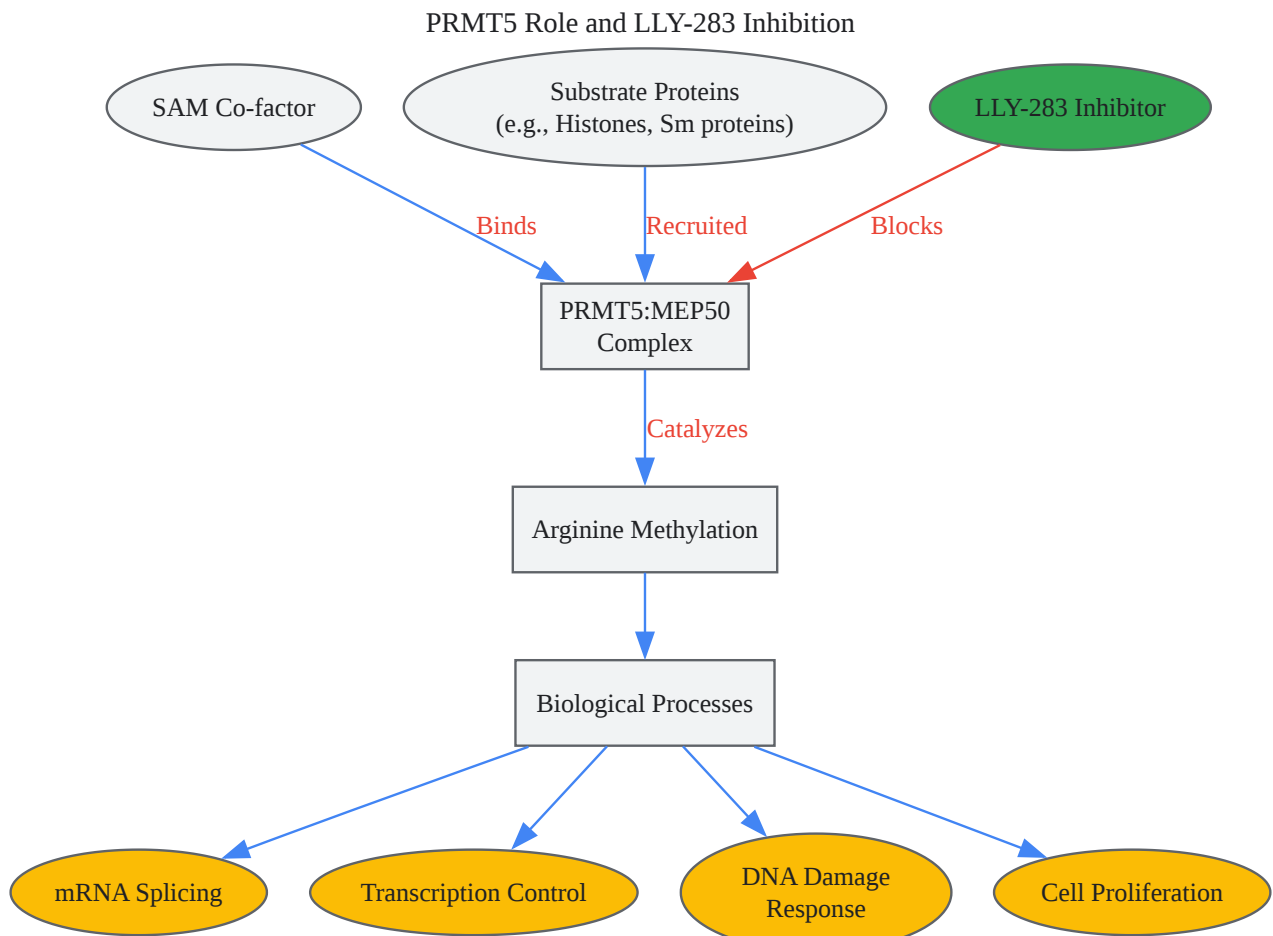
Experimental Context and Methodologies

The key experiments that established **LLY-283** as a selective probe for PRMT5 involved several standard biochemical and biophysical techniques [1]:

- **In Vitro Enzymatic Assay:** A radioactivity-based assay monitored the transfer of a tritiated methyl group from ^3H -SAM to a peptide substrate, quantifying PRMT5 inhibition.
- **Cellular Activity Assay:** Measured the reduction of symmetric dimethylarginine (SDMA) levels in cells, confirming cell membrane permeability and target engagement.
- **Surface Plasmon Resonance (SPR):** Directly measured the binding affinity and kinetics (association/dissociation rates) of **LLY-283** to the PRMT5:MEP50 complex.
- **X-ray Crystallography:** A co-crystal structure (PDB: 6CKC) confirmed that **LLY-283** binds exclusively to the SAM-binding pocket of PRMT5, providing a structural basis for its specificity.
- **Selectivity Screening:** The compound was tested against a panel of 32 other methyltransferases to rule off-target activity.

PRMT5 in Biology and Disease

To contextualize the use of **LLY-283** in research, the diagram below illustrates the central role of PRMT5 in cellular processes and the point of inhibition by **LLY-283**.



[Click to download full resolution via product page](#)

PRMT5 is a type II enzyme that catalyzes symmetric dimethylation of arginine residues on histones and non-histone proteins [2] [3]. It forms a hetero-octameric complex with MEP50, which is crucial for its methyltransferase activity [3].

- **Key Biological Roles:** Through its methylation activity, PRMT5 regulates essential processes like **transcription, mRNA splicing, and DNA damage repair** [1] [4]. Its role in splicing, for instance, involves methylating Sm proteins that are part of the spliceosome machinery [1].
- **Role in Cancer:** PRMT5 is considered an oncogenic protein and is frequently overexpressed in various cancers, including glioblastoma, lymphoma, and breast cancer [1] [4]. This makes it a

compelling target for anticancer drug discovery [5].

Comparison with Other PRMT5 Inhibitors

LLY-283 is one of several classes of PRMT5 inhibitors. The table below compares it with other major types.

Inhibitor	Class / Mechanism	Key Characteristics & Clinical Status
-----------	-------------------	---------------------------------------

| **LLY-283** | SAM-competitive [1] | • Potent chemical probe for research. • Demonstrated in vivo antitumor activity in mouse models [1]. || **EPZ015666 (GSK3326595)** | Substrate-competitive [6] [1] | • One of the first substrate-competitive inhibitors described. • GSK3326595 advanced to clinical trials but showed hematological toxicity and hepatic dysfunction in some patients [6]. || **JNJ-64619178** | SAM-competitive [6] [3] | • Another SAM-competitive inhibitor that has entered clinical trials for advanced cancers [6]. || **MRTX1719** | Substrate-competitive, MTA-synergic [7] | • Designed to be synergistic with MTA (methylthioadenosine), selectively killing **MTAP-deleted cancer cells** while sparing healthy cells [7] [3]. This is a leading strategy for a therapeutic window. |

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. LLY-283, a Potent and Selective Inhibitor of Arginine ... [pmc.ncbi.nlm.nih.gov]
2. Biomedical effects of protein arginine methyltransferase ... [pmc.ncbi.nlm.nih.gov]
3. Targeting PRMT5: Current Inhibitors and Emerging ... [mdpi.com]
4. Targeting PRMT5 enhances the radiosensitivity of tumor ... [nature.com]
5. Protein arginine methyltransferase 5 as a novel therapeutic ... [sciencedirect.com]
6. Identification of a Selective Cell-Active Inhibitor of Protein ... [pmc.ncbi.nlm.nih.gov]

7. Cryo-EM structure-based selection of computed ligand ... [nature.com]

To cite this document: Smolecule. [LLY-283 specificity profile across PRMT family]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b533368#lly-283-specificity-profile-across-prmt-family>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com